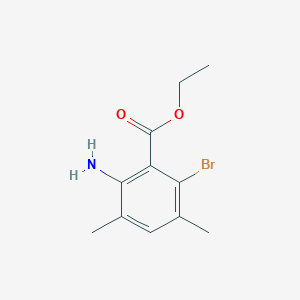
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is an organic compound with a complex structure, featuring an ethyl ester group, an amino group, a bromine atom, and two methyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 3,5-dimethylbenzoic acid, followed by esterification to introduce the ethyl ester group. The amino group is then introduced through a substitution reaction, often using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Acids and Bases: Hydrochloric acid or sodium hydroxide are used in ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and ethanol.
科学的研究の応用
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 3,5-dimethylbenzoate: Lacks the amino and bromine groups, resulting in different chemical properties and reactivity.
2-Amino-5-bromo-3-methylpyridine: Shares the amino and bromine groups but has a different core structure.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar functional groups but with a pyrimidine core.
Uniqueness
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
ethyl 2-amino-6-bromo-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-11(14)8-9(12)6(2)5-7(3)10(8)13/h5H,4,13H2,1-3H3 |
InChIキー |
OTGARJBOYMZASN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC(=C1Br)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



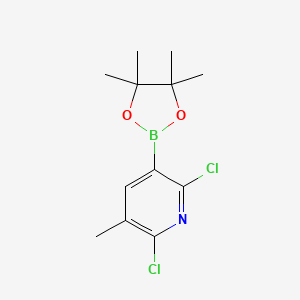
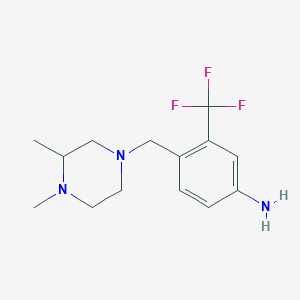

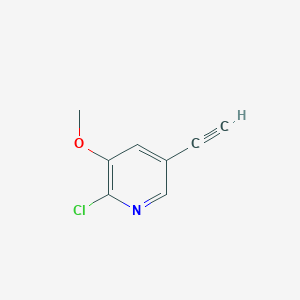
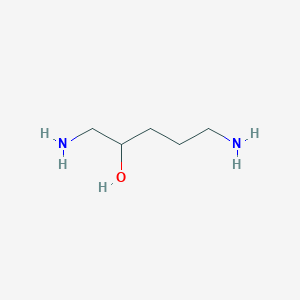
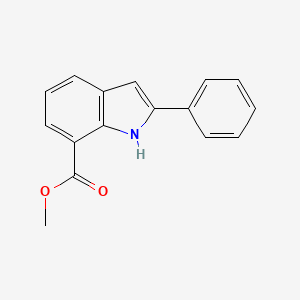
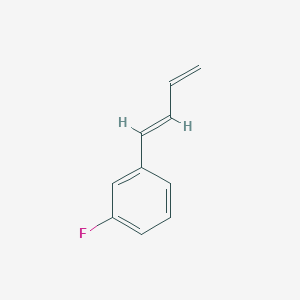
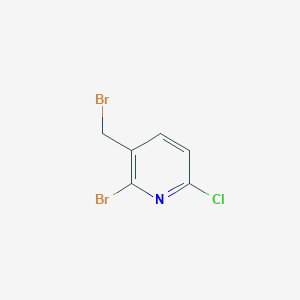
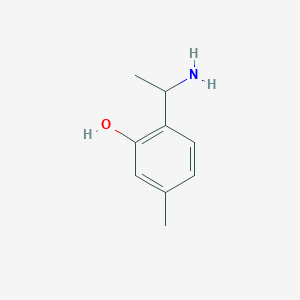
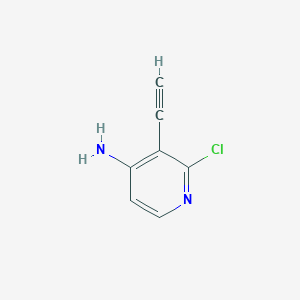
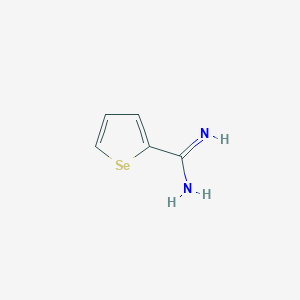

![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)
